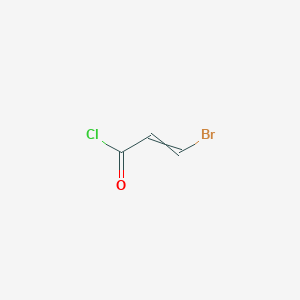
3-Bromoprop-2-enoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoprop-2-enoyl chloride is an organic compound with the molecular formula C3H3BrOCl. It is a derivative of prop-2-enoyl chloride, where a bromine atom is substituted at the third carbon position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromoprop-2-enoyl chloride can be synthesized through the reaction of prop-2-enoyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination at the third carbon position.
Industrial Production Methods
In industrial settings, this compound is produced by the bromination of prop-2-enoyl chloride using bromine or hydrobromic acid. The reaction is carried out in a suitable solvent, such as dichloromethane, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromoprop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as alkenes or alkynes are used, often in the presence of a catalyst.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to promote elimination.
Major Products Formed
Nucleophilic Substitution: The major products are substituted prop-2-enoyl derivatives.
Addition Reactions: The products are typically addition compounds with extended carbon chains.
Elimination Reactions: The major products are alkenes.
Applications De Recherche Scientifique
3-Bromoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromoprop-2-enoyl chloride involves its reactivity as an electrophile. The bromine atom and the carbonyl group make the compound highly reactive towards nucleophiles. The molecular targets include nucleophilic sites on other molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl Bromide:
Allyl Bromide:
Uniqueness
3-Bromoprop-2-enoyl chloride is unique due to the presence of both a bromine atom and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions. Its ability to undergo multiple types of reactions, including nucleophilic substitution, addition, and elimination, sets it apart from similar compounds.
Propriétés
Numéro CAS |
22038-54-6 |
|---|---|
Formule moléculaire |
C3H2BrClO |
Poids moléculaire |
169.40 g/mol |
Nom IUPAC |
3-bromoprop-2-enoyl chloride |
InChI |
InChI=1S/C3H2BrClO/c4-2-1-3(5)6/h1-2H |
Clé InChI |
HNKIPTQMSMZDLM-UHFFFAOYSA-N |
SMILES canonique |
C(=CBr)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



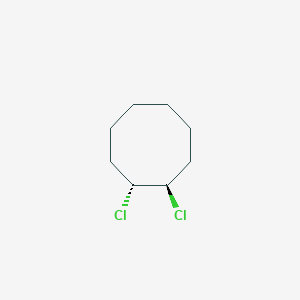
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
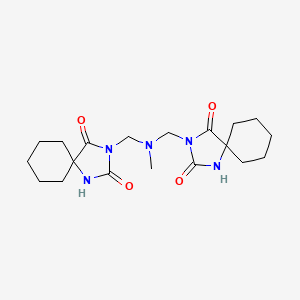
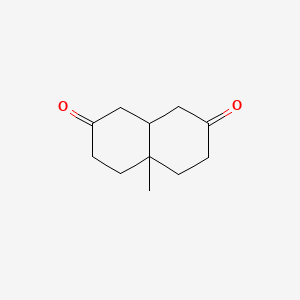
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)


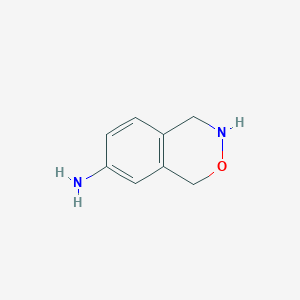
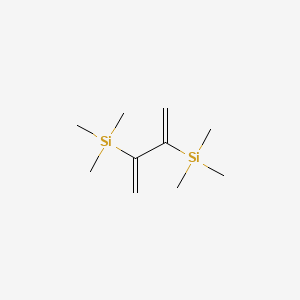

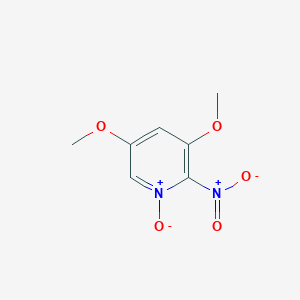
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
